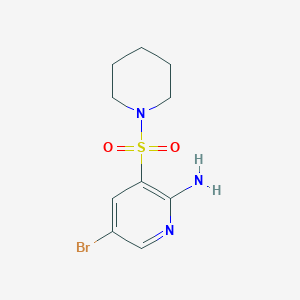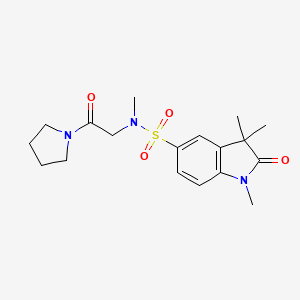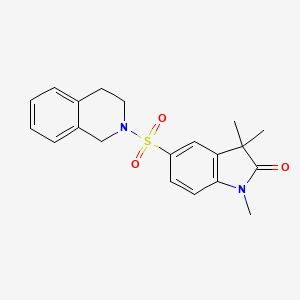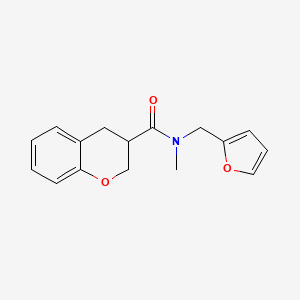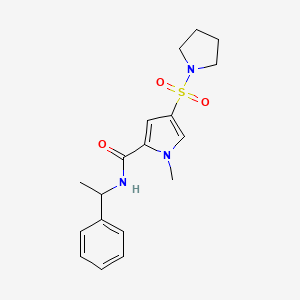
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide, also known as MMPE, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MMPE has been shown to inhibit the activity of several enzymes involved in cancer progression, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibits the activity of enzymes by binding to their active sites and preventing substrate binding. The exact mechanism of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibition of PARP and PDE10A is not fully understood, but it is believed to involve the formation of a covalent bond between N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide and the active site of the enzyme.
Biochemical and Physiological Effects
In addition to its effects on PARP and PDE10A, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has been shown to have other biochemical and physiological effects. One study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of protein degradation and is overexpressed in many cancers. Inhibition of HDAC6 by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased protein degradation and decreased cancer cell viability. Another study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters in the brain. Inhibition of MAO-A by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased levels of neurotransmitters and improved mood in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide also has some limitations. It is not selective for a single enzyme, and can inhibit the activity of multiple enzymes at high concentrations. It also has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide. One direction is to develop more selective inhibitors of individual enzymes, to minimize off-target effects. Another direction is to investigate the potential of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is potential for N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide to be developed as a treatment for neurological disorders, such as schizophrenia and depression, based on its effects on PDE10A and MAO-A.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide involves a multi-step process that begins with the reaction of 2-bromo-3-nitropyridine with morpholine to form 2-(morpholin-4-yl)pyridine-3-nitrobenzene. This compound is then reacted with 4-methoxybenzyl chloride to form N-(4-methoxybenzyl)-2-(morpholin-4-yl)pyridine-3-nitrobenzamide. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the final product, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. One study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is overexpressed in many cancers. Inhibition of PARP by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Another study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine signaling in the brain. Inhibition of PDE10A by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to improved cognitive function in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-18-6-4-16(5-7-18)13-23-20(26)21(27)24-15-19(17-3-2-8-22-14-17)25-9-11-29-12-10-25/h2-8,14,19H,9-13,15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCHWWNUFMVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)-2-(pyridin-3-YL)ethyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



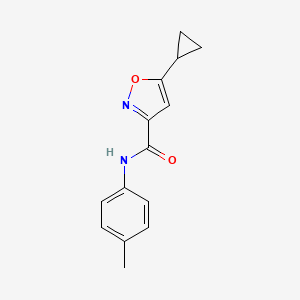
![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
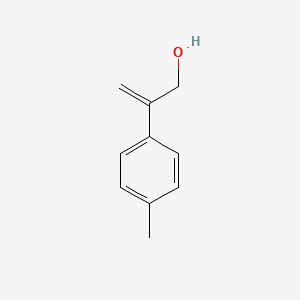
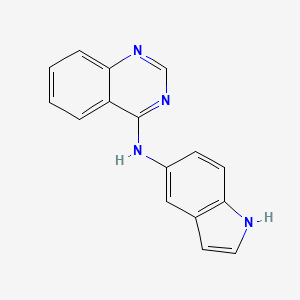
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
